

An In-Depth Technical Guide to the Environmental Fate and Persistence of Coumatetralyl

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Compound of Interest

Compound Name: Coumatetralyl

Cat. No.: B606773

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Abstract

Coumatetralyl, a first-generation anticoagulant rodenticide, has been widely used for pest control. Understanding its environmental fate and persistence is crucial for assessing its ecological impact and ensuring responsible use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, mobility, and bioaccumulation of **Coumatetralyl** in various environmental compartments. It details the primary degradation pathways, including photodegradation in water and biodegradation in soil, and presents quantitative data on its persistence. The guide also outlines experimental protocols for its detection and analysis in environmental matrices and illustrates its mechanism of action through the vitamin K cycle.

Physicochemical Properties

A summary of the key physicochemical properties of **Coumatetralyl** is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.

Table 1: Physicochemical Properties of **Coumatetralyl**

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₆ O ₃	[1]
Molar Mass	292.33 g/mol	[1]
Water Solubility	10 mg/L (at 20°C, pH 7)	[2]
Octanol-Water Partition Coefficient (log P)	3.46	[2]
Vapor Pressure	6.38 x 10 ⁻¹¹ mm Hg (at 25°C)	[1]
pKa	4.75	[1]

Environmental Fate and Persistence

Coumatetralyl's persistence in the environment is influenced by a combination of biotic and abiotic degradation processes, as well as its mobility and potential for bioaccumulation.

Degradation

2.1.1. Biodegradation in Soil

Coumatetralyl is considered to be moderately persistent in soil environments.[2] The primary mechanism of degradation in soil is aerobic biodegradation by microorganisms. The typical half-life (DT50) in soil under laboratory conditions at 20°C is approximately 89 days. However, persistence can be influenced by soil type, organic matter content, and microbial activity. In one study, a decrease of about 80% in the concentration of **coumatetralyl** applied as a powder was observed on topsoil over two months of environmental exposure.[3]

2.1.2. Photodegradation in Water

Coumatetralyl is susceptible to rapid degradation in aqueous environments when exposed to sunlight.[1] The aqueous photolysis half-life is approximately 1 hour, indicating that this is a significant degradation pathway in surface waters.[1] The degradation process involves the absorption of UV light, leading to the breakdown of the molecule.

2.1.3. Hydrolysis

Hydrolysis is not considered a significant degradation pathway for **Coumatetralyl** under typical environmental conditions. It is stable to hydrolysis at pH levels ranging from 4 to 9.[1] The hydrolysis half-life at 20°C and pH 7 is estimated to be greater than one year.[1]

Mobility

2.2.1. Soil Mobility

Coumatetralyl exhibits slight to moderate mobility in soil.[1][2] Its mobility is largely governed by its adsorption to soil organic carbon and clay particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this adsorption, with a reported value of 301 L/kg. This moderate Koc value suggests a potential for leaching, but its pattern of use as a bait formulation may mitigate this risk.[2] Studies have shown that **coumatetralyl** was not detected in water percolating through soil, suggesting it is retained in the surface layer.[3]

Bioaccumulation

Coumatetralyl has a potential for bioaccumulation in aquatic and terrestrial organisms. The estimated bioconcentration factor (BCF) in fish is 285, suggesting a high potential for bioconcentration in aquatic organisms.[1] In rodents, **coumatetralyl** can persist in the liver, with a reported half-life of 55 days in rats.[4]

Metabolism

In mammals, **Coumatetralyl** is primarily metabolized in the liver through hydroxylation reactions. These metabolic processes aim to increase the water solubility of the compound to facilitate its excretion from the body.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and persistence of **Coumatetralyl**.

Table 2: Degradation and Dissipation of **Coumatetralyl**

Parameter	Value	Conditions	Source
Soil Biodegradation (DT50)	89 days	Aerobic, Laboratory, 20°C	
~80% reduction in 2 months	Field, Topsoil	[3]	
Aqueous Photolysis (DT50)	~1 hour	Sunlight/UV light	[1]
Hydrolysis (DT50)	> 1 year	20°C, pH 4-9	[1]

Table 3: Mobility and Bioaccumulation of **Coumatetralyl**

Parameter	Value	Interpretation	Source
Soil Sorption Coefficient (Koc)	301 L/kg	Moderate mobility	
Bioconcentration Factor (BCF) - Fish (estimated)	285	High potential	[1]
Octanol-Water Partition Coefficient (log P)	3.46	High lipophilicity	[2]

Experimental Protocols

Accurate assessment of **Coumatetralyl**'s environmental fate relies on robust analytical methodologies. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are commonly employed.

Soil Degradation (Aerobic) - OECD 307

This guideline is used to determine the rate of aerobic biodegradation of a chemical in soil.

- **Test System:** Soil samples are treated with ^{14}C -labeled **Coumatetralyl** and incubated in the dark under controlled temperature and moisture conditions.
- **Procedure:** At various time points, soil samples are extracted, and the concentrations of the parent compound and its transformation products are determined using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector. Evolved $^{14}\text{CO}_2$ is trapped to measure mineralization.
- **Data Analysis:** The rate of degradation (DT50) is calculated from the decline in the concentration of the parent compound over time.

Adsorption/Desorption - OECD 106

This batch equilibrium method is used to determine the soil sorption coefficient (K_{oc}).

- **Test System:** Soil samples with varying organic carbon content are equilibrated with an aqueous solution of **Coumatetralyl** of a known concentration.
- **Procedure:** After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of **Coumatetralyl** remaining in the aqueous phase is measured by HPLC-UV or a similar analytical technique. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- **Data Analysis:** The soil-water distribution coefficient (K_d) is calculated for each soil type. The K_{oc} is then determined by normalizing the K_d value to the organic carbon content of the soil.

Analytical Methods

Various analytical methods are employed for the detection and quantification of **Coumatetralyl** in environmental samples.

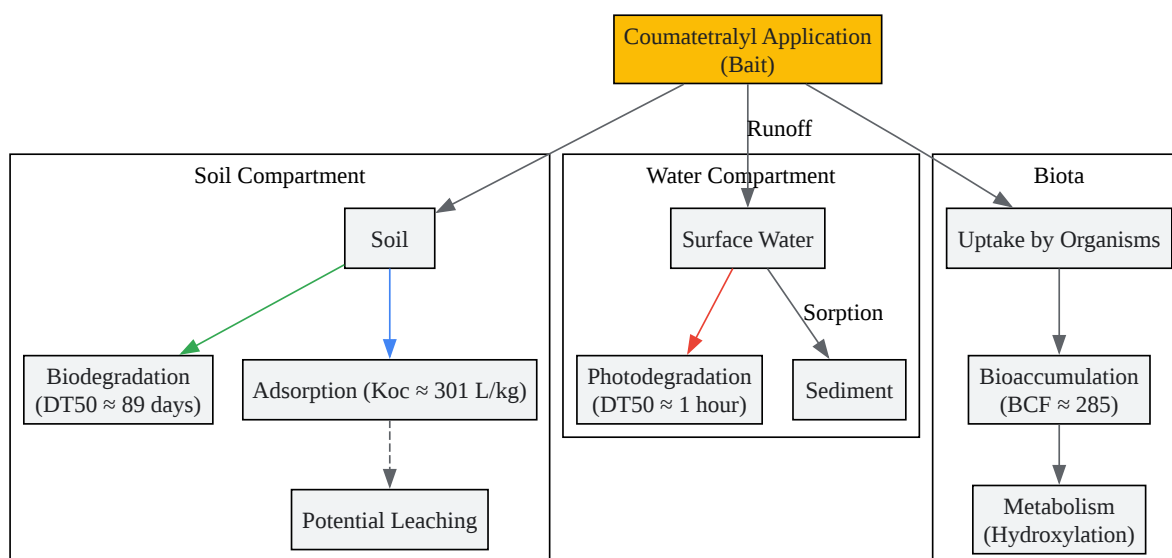
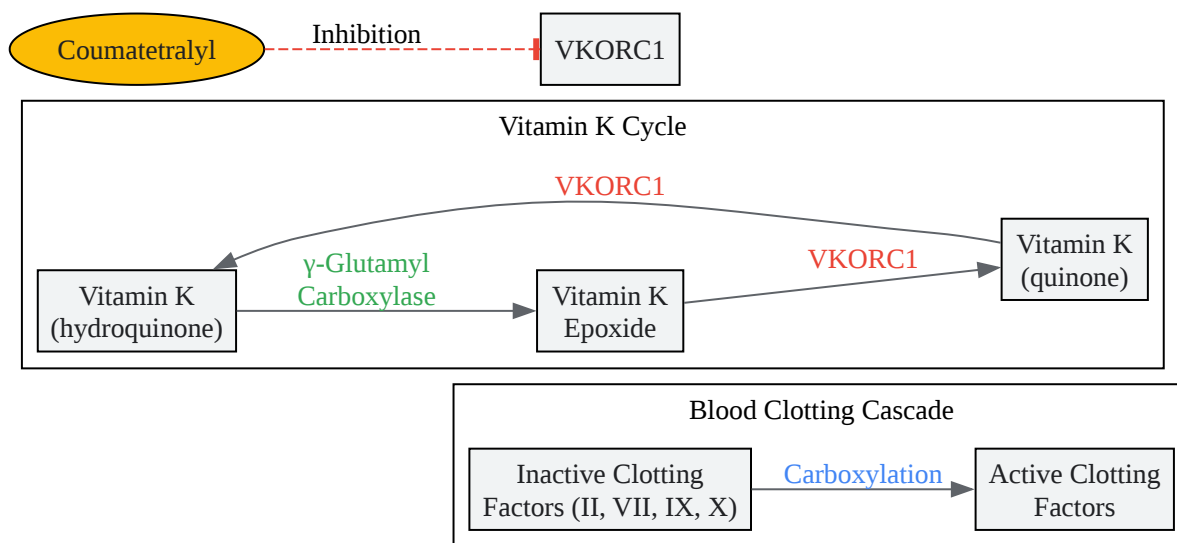
- **High-Performance Liquid Chromatography (HPLC) with UV Detection:** A common method for quantifying **Coumatetralyl** in soil and water samples. The method typically involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly sensitive and selective method for the determination of **Coumatetralyl** at trace levels in complex matrices like biological tissues and environmental samples.^[5]

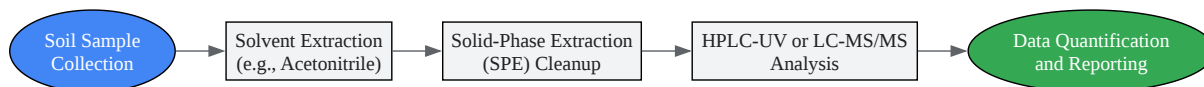
- Surface-Enhanced Raman Spectroscopy (SERS): A rapid and robust method for the on-site detection of **Coumatetralyl** in environmental water and human urine.[6]

Visualizations

Mechanism of Action: Inhibition of the Vitamin K Cycle

Coumatetralyl, like other anticoagulant rodenticides, exerts its toxic effect by inhibiting the Vitamin K epoxide reductase (VKORC1) enzyme, which is a crucial component of the vitamin K cycle. This cycle is essential for the synthesis of active blood clotting factors.





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